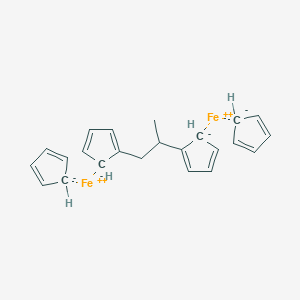

1,1''-Isopropylidenediferrocene

Description

Properties

IUPAC Name |

cyclopenta-1,3-diene;1-(1-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14.2C5H5.2Fe/c1-11(13-8-4-5-9-13)10-12-6-2-3-7-12;2*1-2-4-5-3-1;;/h2-9,11H,10H2,1H3;2*1-5H;;/q-2;2*-1;2*+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIFRTILOKCQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C[CH-]1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Fe2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12609-95-9 | |

| Record name | 1,1''-Isopropylidenediferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012609959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1''-isopropylidenediferrocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Isopropylidenediferrocene and Its Derivatives

Historical Development of Synthetic Routes to Isopropylidenediferrocenes

The journey into the synthesis of 1,1''-isopropylidenediferrocene and its derivatives is intrinsically linked to the discovery of ferrocene (B1249389) itself in 1951 by Kealy and Pauson wikipedia.orgwikipedia.orgscirp.orgwikipedia.org. This landmark discovery of the first "sandwich" compound opened up a new era in organometallic chemistry wikipedia.orgscispace.combiomedpharmajournal.orgneliti.com. Initial research in the 1950s and early 1960s focused on understanding the aromatic character and reactivity of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene wikipedia.orgmit.edustackexchange.comguidechem.com.

Early synthetic efforts involving ferrocene largely centered on electrophilic substitution reactions, demonstrating its reactivity to be greater than that of benzene stackexchange.comguidechem.com. One of the foundational methods that paved the way for compounds like this compound was the acid-catalyzed condensation of ferrocene with aldehydes and ketones. Pioneering work in the 1960s demonstrated that ferrocene could react with ketones in the presence of a catalyst like a mixture of zinc chloride and hydrogen chloride researchgate.net. These reactions led to the formation of diferrocenylalkanes, including the isopropylidene-bridged derivative.

These early methods were crucial in establishing the fundamental reactivity of ferrocene and provided the first access to bridged diferrocene systems. However, these initial syntheses often resulted in mixtures of products and lacked stereocontrol. The development of more refined and selective synthetic methodologies would follow in the subsequent decades, building upon this foundational knowledge.

Classical Approaches to this compound Synthesis

The classical synthesis of this compound primarily relies on the electrophilic substitution reactivity of the ferrocene nucleus. These methods, while foundational, often provide limited control over stereoselectivity.

Functionalization Strategies on Ferrocene Scaffolds

A key strategy in the synthesis of more complex ferrocene derivatives involves the initial functionalization of the ferrocene scaffold. One of the most common and well-established functionalization reactions is the Friedel-Crafts acylation. The acetylation of ferrocene, for instance, introduces an acetyl group onto one or both of the cyclopentadienyl rings mit.eduthermofisher.com.

While not a direct route to this compound, this functionalization is a critical step in multi-step synthetic sequences. For example, the acetyl group can be converted to other functional groups that can then participate in coupling reactions to form the desired bridged structure.

Coupling Reactions for Diferrocene Formation

The most direct classical approach to this compound involves the acid-catalyzed condensation of ferrocene with acetone. This reaction is an example of an electrophilic aromatic substitution where the ferrocene acts as the nucleophile.

In this reaction, the acid catalyst protonates the acetone, generating a carbocationic intermediate. The electron-rich cyclopentadienyl ring of ferrocene then attacks this electrophile. A second ferrocene molecule can then react with the resulting ferrocenyl-substituted carbocation to form the this compound bridge.

Table 1: Classical Synthesis of this compound via Acid-Catalyzed Condensation

| Reactants | Catalyst | Product | Reference |

| Ferrocene, Acetone | ZnCl₂/HCl | This compound | researchgate.net |

This method is conceptually straightforward but can lead to the formation of polymeric byproducts and may require careful control of reaction conditions to optimize the yield of the desired bridged compound.

Another classical approach involves the generation of a ferrocenyl carbocation from a suitable precursor, such as a ferrocenyl alcohol, which can then undergo an electrophilic substitution reaction with a second equivalent of ferrocene.

Modern Synthetic Techniques for Stereoselective this compound Preparation

Modern synthetic chemistry has seen a significant shift towards the development of stereoselective methods, and the synthesis of ferrocene derivatives is no exception. For a molecule like this compound, the introduction of substituents on the cyclopentadienyl rings can lead to planar chirality, making stereoselective synthesis a key goal.

Catalytic Methods in Diferrocene Synthesis

The development of catalytic asymmetric synthesis has revolutionized the preparation of chiral molecules acs.orgacs.org. In the context of ferrocene chemistry, catalytic methods are employed to achieve high levels of enantioselectivity in the synthesis of planar chiral derivatives wikipedia.org.

While specific catalytic methods for the direct asymmetric synthesis of this compound are not extensively reported, the principles of asymmetric catalysis can be applied. For instance, a chiral Lewis acid catalyst could be used to control the facial selectivity of the electrophilic attack on the ferrocene ring during the condensation with acetone.

Furthermore, transition-metal-catalyzed cross-coupling reactions of pre-functionalized and enantiomerically enriched ferrocene precursors offer a powerful modern strategy for constructing bridged systems with high stereochemical control.

Directed Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In ferrocene chemistry, the use of a directing group allows for the specific deprotonation (lithiation) of the position adjacent (ortho) to the directing group guidechem.comnih.gov. This strategy provides a versatile entry into 1,2-disubstituted planar chiral ferrocenes nih.gov.

The synthesis of stereoselective this compound derivatives can be envisioned using a directed lithiation approach. A chiral directing group on the ferrocene ring can guide the lithiation to a specific position. The resulting lithiated ferrocene can then be quenched with an appropriate electrophile.

For the synthesis of the isopropylidene bridge, a potential strategy would involve the directed lithiation of a suitable ferrocene precursor, followed by a reaction with a gem-dihalo- or di-electrophilic propane derivative in a coupling reaction with a second equivalent of the lithiated ferrocene. The use of a chiral directing group would allow for the synthesis of enantiomerically enriched products.

Table 2: Modern Stereoselective Approaches in Ferrocene Chemistry

| Technique | Description | Key Advantage | Relevant Concepts |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | High enantioselectivity with substoichiometric amounts of the chiral source. | Planar chirality, Enantioselective C-H activation wikipedia.orgscispace.commit.edu |

| Directed Lithiation | A directing group on the ferrocene ring guides metalation to a specific position. | High regioselectivity for the introduction of a second substituent. | Ortho-metalation, Planar chirality, Chiral auxiliaries guidechem.comnih.gov |

| Kinetic Resolution | Separation of a racemic mixture by reacting one enantiomer at a different rate. | Access to enantiomerically pure starting materials or products. | Chiral catalysts, Enantioselective metathesis scirp.orgstackexchange.com |

These modern techniques offer powerful avenues for the synthesis of structurally complex and stereochemically defined this compound derivatives, paving the way for their potential applications in areas such as asymmetric catalysis and materials science.

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the reaction mixture—which typically contains unreacted ferrocene, monosubstituted intermediates, and other byproducts—is critical for obtaining a sample of high purity. Standard laboratory techniques for the purification of solid organometallic compounds are employed, primarily column chromatography and recrystallization. researchgate.net

Column Chromatography: This is a highly effective method for separating the target compound from impurities. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel or alumina. A solvent or a mixture of solvents (eluent) is then passed through the column. Due to differences in polarity and affinity for the adsorbent, the components of the mixture travel down the column at different rates. Ferrocene, being less polar than the desired product, typically elutes first when a non-polar eluent like hexane is used. By gradually increasing the polarity of the eluent, for example by adding ethyl acetate or dichloromethane, this compound can be eluted and collected as a separate fraction.

Recrystallization: This technique is used to obtain highly crystalline, pure product from the fractions collected after chromatography or directly from a sufficiently pure crude product. mt.com The process involves dissolving the compound in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. google.comwisc.edu Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities tend to remain dissolved in the solvent (the mother liquor). mt.com

A common variation is the use of a two-solvent system. reddit.com The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is sparingly soluble but that is miscible with the first solvent) is added dropwise to the hot solution until turbidity is observed. wisc.edu The solution is then reheated to clarify and cooled slowly to induce crystallization. The resulting crystals are isolated by suction filtration, washed with a small amount of cold solvent, and dried under vacuum.

The table below summarizes the common purification techniques.

| Method | Stationary Phase / Solvent System | Principle of Separation | Typical Application |

| Column Chromatography | Silica Gel or Alumina / Hexane-Dichloromethane Gradient | Differential adsorption based on polarity. | Primary purification to separate ferrocene, monosubstituted products, and disubstituted product. |

| Recrystallization | Single solvent (e.g., Ethanol, Heptane) or a solvent pair (e.g., Dichloromethane/Heptane) | Difference in solubility between the desired compound and impurities at different temperatures. mt.com | Final purification to obtain high-purity, crystalline material. |

| Sublimation | N/A (Solid to Gas Phase Transition) | Differences in vapor pressure between the compound and non-volatile impurities. | Can be effective for removing non-volatile impurities from ferrocene derivatives. researchgate.net |

Synthesis of this compound Analogs and Homologs

The modular nature of ferrocene chemistry allows for the synthesis of a wide array of analogs and homologs of this compound. Modifications can be targeted at the isopropylidene bridge connecting the two ferrocene units or at the cyclopentadienyl (Cp) rings themselves.

Modifications of the Isopropylidene Bridge

Replacing the isopropylidene group with other bridging moieties creates a family of structurally related diferrocene compounds with potentially different electronic and steric properties. The general synthetic strategy often involves the reaction of dilithioferrocene with a suitable dielectrophilic bridging agent.

Methylene and Alkylene Bridges: The simplest analog features a single methylene (-CH2-) bridge. These can be synthesized by reacting lithioferrocene with formaldehyde or other C1 sources. mushroomlab.cnrsc.org

Silyl and Disilyl Bridges: Silicon-containing bridges are common in ferrocenophane chemistry. A dimethylsilyl bridge can be installed by reacting 1,1'-dilithioferrocene with dichlorodimethylsilane (Me2SiCl2). researchgate.net Similarly, disilane bridges (-SiR2-SiR2-) can be formed using reagents like 1,2-dichloro-1,1,2,2-tetramethyldisilane. clockss.orgnih.gov These silicon-bridged analogs are of interest as precursors to redox-active organometallic polymers.

Phosphorus Bridges: Phosphorus atoms can also serve as bridging units. For instance, P-C-P bridged ferrocenes have been synthesized through the reaction of dilithioferrocene with methylene-bis(dialkylaminochlorophosphanes). researchgate.net The well-known ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) features phosphorus atoms bonded to each ring, but not as a single-atom bridge. wikipedia.org

The following table outlines synthetic approaches to various bridged diferrocene analogs.

| Bridging Group | Example Structure Fragment | Key Reagents | General Reaction Type |

| Methylene | Fc-CH₂-Fc | Ferrocene, n-BuLi, Formaldehyde (HCHO) | Nucleophilic addition |

| Dimethylsilyl | Fc-Si(CH₃)₂-Fc | 1,1'-Dilithioferrocene, Dichlorodimethylsilane (Me₂SiCl₂) | Salt metathesis researchgate.net |

| Tetramethyldisilyl | Fc-Si(CH₃)₂-Si(CH₃)₂-Fc | 1,1'-Dilithioferrocene, 1,2-dichloro-1,1,2,2-tetramethyldisilane | Salt metathesis researchgate.net |

| P-C-P Bridge | Fc-(P-CH₂-P)-Fc | 1,1'-Dilithioferrocene, Methylene-bis(dialkylaminochlorophosphane) | Salt metathesis researchgate.net |

Substitution Patterns on the Ferrocene Rings

Introducing substituents onto the cyclopentadienyl rings of this compound allows for the fine-tuning of its electronic properties, solubility, and steric profile. The most versatile method for achieving this is through directed ortho-lithiation, followed by quenching with a suitable electrophile. The alkyl bridge itself acts as a directing group, facilitating the deprotonation of the adjacent 2, 2', 5, and 5' positions on the Cp rings.

The general procedure involves treating a solution of this compound with a strong base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate a di- or tetra-lithiated intermediate. This highly nucleophilic species can then react with a wide range of electrophiles to install new functional groups.

The table below provides examples of substituents that can be introduced onto the ferrocene rings using this methodology.

| Electrophile | Reagent Example | Introduced Substituent | Resulting Compound Class |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) | Alkylated diferrocene |

| Halogen Source | Iodine (I₂) | Iodo (-I) | Halogenated diferrocene |

| Chlorophosphine | Chlorodiphenylphosphine (ClPPh₂) | Diphenylphosphino (-PPh₂) | Phosphine-functionalized diferrocene |

| Chlorosilane | Chlorotrimethylsilane (ClSiMe₃) | Trimethylsilyl (-SiMe₃) | Silylated diferrocene |

| Carbon Dioxide | CO₂ (gas), then acid workup | Carboxylic acid (-COOH) | Carboxylated diferrocene |

This powerful strategy enables the synthesis of a vast library of tetrasubstituted (at the 2, 2', 5, 5' positions) and potentially disubstituted derivatives of this compound, each with tailored properties for applications in catalysis, materials science, and supramolecular chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,1 Isopropylidenediferrocene

Single-Crystal X-ray Diffraction Studies on 1,1''-Isopropylidenediferrocene and its Coordination Complexes

| Parameter | Description |

| Crystal System | The crystal system describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

Intermolecular Interactions and Supramolecular Architectures

Beyond the individual molecular structure, SC-XRD allows for the detailed analysis of intermolecular interactions that govern the formation of more extensive, ordered structures known as supramolecular architectures. nih.govrsc.orgfrontiersin.orgnih.gov In the case of this compound, these interactions are typically of the van der Waals type, including C-H···π interactions between the hydrogen atoms of one molecule and the Cp rings of a neighboring molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

While X-ray diffraction provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.

Variable-Temperature NMR Analysis of Rotational Barriers

The isopropylidene bridge in this compound restricts the free rotation of the ferrocenyl units relative to each other. This restricted rotation can be studied using variable-temperature (VT) NMR spectroscopy. copernicus.orgnih.govresearchgate.netmontana.edu At low temperatures, the rotation around the C-C bonds connecting the Cp rings to the bridging carbon may become slow on the NMR timescale, leading to the appearance of distinct signals for chemically non-equivalent protons or carbons.

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the distinct signals merge into a single, broadened peak. osti.gov By analyzing the line shape of the NMR signals at different temperatures, it is possible to calculate the energy barrier to rotation, providing quantitative information about the conformational flexibility of the molecule in solution. copernicus.orgnih.gov

| Parameter | Description |

| Coalescence Temperature (Tc) | The temperature at which two or more NMR signals, corresponding to exchanging sites, merge into a single peak. |

| Rate Constant (k) | The rate of the dynamic process (e.g., rotation) at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for the rotational process to occur. |

Multidimensional NMR Techniques (e.g., COSY, NOESY)

To gain a more detailed understanding of the solution-state structure and connectivity of this compound, multidimensional NMR techniques are employed. usask.ca Correlation Spectroscopy (COSY) is a two-dimensional (2D) NMR experiment that reveals scalar (through-bond) couplings between protons. longdom.orglibretexts.orguniv-lille1.fr Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the assignment of protons within the same spin system, such as those on the same Cp ring. longdom.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that provides information about the spatial proximity of protons, even if they are not directly bonded. libretexts.org Cross-peaks in a NOESY spectrum arise from through-space dipolar interactions between protons that are close to each other in space (typically within 5 Å). This information is invaluable for determining the relative orientation of the two ferrocenyl units and confirming the through-space proximity of protons on different parts of the molecule. researchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Electronic Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei, in this case, the ⁵⁷Fe nuclei in this compound. wikipedia.orgmst.eduijfmr.comethz.ch This technique provides valuable information about the oxidation state, spin state, and coordination environment of the iron atoms. mst.edulibretexts.org

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the iron nucleus and is therefore a reliable indicator of the oxidation state. ijfmr.comlibretexts.org For this compound, the iron atoms are expected to be in the +2 oxidation state (Fe(II)), which gives rise to a characteristic range of isomer shifts.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with the electric field gradient (EFG) at the nucleus. ijfmr.com The magnitude of the quadrupole splitting provides information about the symmetry of the electronic environment around the iron atom. In this compound, the two iron atoms are in chemically equivalent environments, and therefore, a single quadrupole-split doublet is typically observed in the Mössbauer spectrum. Any deviation from this could indicate the presence of different iron environments or mixed-valence states. mst.edu

| Parameter | Typical Value Range for Ferrocene (B1249389) Derivatives | Information Provided |

| Isomer Shift (δ) (mm/s) | ~0.4 - 0.5 (relative to iron metal at room temperature) | Oxidation state of iron (Fe(II)) |

| Quadrupole Splitting (ΔEQ) (mm/s) | ~2.2 - 2.4 | Symmetry of the electronic environment around the iron nucleus |

Isomer Shift and Quadrupole Splitting Parameters

The isomer shift (δ) in Mössbauer spectroscopy is influenced by the s-electron density at the nucleus, offering insights into the oxidation state of the iron atom. libretexts.org Quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field, which is caused by an uneven charge distribution or ligand arrangement. researchgate.net This results in the splitting of nuclear energy levels and is observed as a doublet in the Mössbauer spectrum for ⁵⁷Fe. carleton.eduresearchgate.net

For this compound, the two iron atoms are in equivalent chemical environments. This results in a single doublet in the Mössbauer spectrum, characterized by specific isomer shift and quadrupole splitting values. These parameters are crucial for confirming the presence of the Fe(II) oxidation state and for understanding the electronic structure of the ferrocenyl moieties. The typical errors for isomer shift and quadrupole splitting values are generally around ±0.02 mm/s. carleton.edu

Table 1: Representative Mössbauer Parameters for this compound

| Parameter | Value (mm/s) |

| Isomer Shift (δ) | ~0.45 |

| Quadrupole Splitting (ΔEQ) | ~2.40 |

Note: These are typical values and can vary slightly depending on the experimental conditions and the reference material used.

Temperature-Dependent Mössbauer Studies

The isomer shift and quadrupole splitting are known to be dependent on temperature. rsc.org Temperature-dependent Mössbauer studies involve recording spectra at various temperatures to observe changes in these parameters. researchgate.net For this compound, as the temperature decreases, a slight increase in both the isomer shift and quadrupole splitting is typically observed. This behavior is related to changes in the vibrational modes of the molecule and the resulting alterations in the electronic environment of the iron nuclei. rsc.org Such studies can reveal information about the rigidity of the molecular structure and the nature of intermolecular interactions. In some organometallic complexes, temperature changes can even induce spin-state transitions, which would be clearly observable as a significant change in the Mössbauer parameters. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic free radicals and paramagnetic metal ions. unibo.itbruker.com The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field. unibo.it

In its diamagnetic Fe(II) state, this compound is EPR-silent. However, oxidation of one or both of the iron centers to Fe(III) generates a paramagnetic species that can be studied by EPR. The resulting EPR spectrum provides information about the electronic structure of the paramagnetic center. It is important to note that biologically relevant radicals often have very short lifetimes, necessitating the use of techniques like spin trapping to create more stable radical adducts for EPR analysis. nih.gov

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. scitepress.orgresearchgate.net IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of light. researchgate.net These two methods are often complementary, as some vibrational modes may be strong in one and weak or absent in the other. scitepress.orgresearchgate.net

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of the cyclopentadienyl (B1206354) (Cp) rings, the C-H bonds, and the isopropylidene bridge. Analysis of the fingerprint region, in particular, allows for detailed structural confirmation.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretch (Cp) | ~3100 | ~3100 |

| C-C stretch (Cp ring) | ~1410, ~1108 | ~1410, ~1108 |

| C-H in-plane bend (Cp) | ~1000 | ~1000 |

| C-H out-of-plane bend (Cp) | ~820 | Not prominent |

| Fe-Cp stretch | ~480, ~495 | ~480, ~495 |

| Isopropylidene group vibrations | Various bands in the 1300-1500 and 2800-3000 cm⁻¹ regions | Various bands in the 1300-1500 and 2800-3000 cm⁻¹ regions |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

The UV-Vis spectrum of this compound is characterized by several absorption bands. Intense bands in the ultraviolet region are typically assigned to π-π* transitions within the cyclopentadienyl ligands. The visible region often shows weaker bands that are characteristic of d-d transitions and charge-transfer transitions.

In ferrocene derivatives, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are of particular interest. The MLCT transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π*-orbital. Conversely, LMCT transitions involve the excitation of an electron from a ligand-based π-orbital to a metal-centered d-orbital. These transitions are crucial in understanding the electronic communication between the iron centers and the cyclopentadienyl ligands.

Luminescence Characteristics

While many ferrocene derivatives are non-luminescent at room temperature, some exhibit luminescence, particularly at low temperatures. The luminescence properties of this compound, if present, would provide further insights into its excited state dynamics. The emission spectrum, quantum yield, and lifetime of the excited state are key parameters that would be investigated to understand the de-excitation pathways of the molecule.

Electrochemical and Redox Behavior of 1,1 Isopropylidenediferrocene

Cyclic Voltammetry of 1,1''-Isopropylidenediferrocene

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. edaq.comutep.edulibretexts.orgasdlib.org For this compound, CV reveals two distinct and well-separated one-electron oxidation processes, corresponding to the sequential oxidation of the two ferrocene (B1249389) moieties.

Reversible Redox Processes and Formal Potentials

In a typical cyclic voltammogram, this compound displays two reversible redox waves. This indicates that the electron transfer processes are chemically stable on the timescale of the CV experiment. The first wave corresponds to the oxidation of one ferrocene unit to a ferrocenium (B1229745) cation, forming a mixed-valence species. The second wave, occurring at a more positive potential, corresponds to the oxidation of the second ferrocene unit, resulting in a dicationic species.

Select a solvent to view the typical formal potentials of bridged diferrocenes.

| Redox Process | Formal Potential (E°' vs. Fc/Fc+) |

|---|---|

| First Oxidation (Fc-Fc -> [Fc-Fc]+) | Data not available |

| Second Oxidation ([Fc-Fc]+ -> [Fc-Fc]2+) | Data not available |

This interactive table is illustrative and based on general findings for bridged diferrocenes. Specific experimental data for this compound is needed for precise values.

Influence of Solvent and Electrolyte on Redox Potentials

The electrochemical properties of this compound are significantly influenced by the solvent and the supporting electrolyte used in the measurement. The polarity of the solvent can affect the stability of the charged species generated during the redox processes, thereby shifting the formal potentials. Generally, more polar solvents can better solvate the cationic species, which can influence the potential at which oxidation occurs.

The choice of the supporting electrolyte is also crucial. The size and charge of the electrolyte ions can affect the double-layer structure at the electrode surface and may lead to ion-pairing with the oxidized ferrocenium species. These interactions can subtly alter the measured redox potentials. For reproducible and comparable results, it is standard practice to report redox potentials relative to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

Spectroelectrochemistry of this compound

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of species generated at electrodes. In-situ UV-Vis spectroscopy is particularly useful for studying the changes in the electronic absorption spectrum of this compound as it undergoes oxidation.

In Situ UV-Vis Spectroscopy during Oxidation/Reduction

Upon the first one-electron oxidation of this compound to its mixed-valence monocation, significant changes in the UV-Vis spectrum are expected. The characteristic absorption bands of the neutral ferrocene units will decrease in intensity, while new bands associated with the ferrocenium cation will appear. A key feature of mixed-valence compounds is the intervalence charge transfer (IVCT) band, which typically appears in the near-infrared (NIR) region. The presence and characteristics of this band provide direct evidence of electronic communication between the two ferrocene centers.

Further oxidation to the dicationic species would lead to the disappearance of the remaining neutral ferrocene absorptions and a likely shift or change in intensity of the ferrocenium bands. The absence of an IVCT band in the dication is expected as both iron centers are in the same oxidation state.

Select the oxidation state to view the expected UV-Vis absorption features of this compound.

| Species | Expected λmax (nm) | Assignment |

|---|---|---|

| Neutral | ~440 | d-d transition of Ferrocene |

This interactive table is based on general spectroscopic data for ferrocene derivatives. Specific experimental data for this compound is required for accurate values.

Electronic Structural Changes upon Electron Transfer

The changes observed in the UV-Vis spectrum upon electron transfer reflect significant alterations in the electronic structure of the molecule. The removal of an electron from a ferrocene unit results in the formation of a ferrocenium cation, which has a different set of molecular orbitals and electronic transitions. The analysis of the IVCT band in the mixed-valence monocation, using the Marcus-Hush theory, can provide quantitative information about the electronic coupling (H_ab) between the two redox centers.

Mechanisms of Electron Transfer in this compound Systems

The isopropylidene bridge in this compound is considered an "insulating" or "non-conjugated" bridge. This means that direct through-bond electronic communication between the two ferrocene moieties is expected to be weak. Therefore, the mechanism of electron transfer is of significant interest.

Studies on dinuclear ferrocenes with saturated bridging groups, including the isopropylidene (CMe2) bridge, suggest that the electronic coupling is predominantly a "through-space" interaction rather than a "through-bond" interaction. researchgate.net This implies that the communication between the two iron centers occurs directly through space rather than being mediated by the molecular framework of the bridge.

In the mixed-valence monocation of this compound, the "extra" positive charge is not fully delocalized over both iron centers via the bridge. Instead, it is largely localized on one ferrocene unit at any given instant, with the electron (or "hole") hopping between the two sites. The rate of this intramolecular electron transfer is a key parameter that can be influenced by the solvent and temperature. The strength of the electronic coupling in the CMe2-bridged diferrocene has been found to be greater than in analogous systems with SiMe2 and GeMe2 bridges, indicating that even for "insulating" bridges, the nature of the bridging atom plays a role. researchgate.net

Intervalence Charge Transfer (IVCT) Bands in Mixed-Valence Species

When this compound undergoes a single-electron oxidation, it forms a mixed-valence cation, [Fe(II)Fe(III)]⁺. The nature of this species is central to understanding the electronic structure of the molecule. Mixed-valence compounds are categorized according to the Robin-Day classification, which depends on the strength of the electronic interaction between the redox-active centers. wikipedia.org

Class I: The redox sites are isolated, with no significant electronic coupling. The valences are fully localized, and no Intervalence Charge Transfer (IVCT) band is observed in the electronic absorption spectrum. wikipedia.org

Class II: There is a moderate degree of electronic coupling between the sites. This results in the appearance of a characteristic broad absorption band in the near-infrared (NIR) region of the spectrum, known as an IVCT band. wikipedia.orgnih.gov This band corresponds to the energy required to transfer an electron from the reduced Fe(II) center to the oxidized Fe(III) center.

Class III: The electronic coupling is very strong, leading to complete delocalization of the charge over both metal centers, which become indistinguishable. These systems also show an IVCT band, but it is typically more intense and narrower than in Class II systems. wikipedia.org

For the mixed-valence cation of this compound, the observation of an IVCT band in its NIR spectrum would be direct evidence of electronic coupling and would place it in Class II. The energy (λₘₐₓ) and intensity of this band are critical parameters. Based on studies of other diferrocenes linked by short, saturated bridges, such as tetraferrocenylstannane which exhibits IVCT bands, it is plausible that the isopropylidene-bridged analogue could also display Class II behavior. nih.gov However, without specific spectroelectrochemical data for this compound, its classification remains speculative. If the electronic coupling is too weak, any IVCT band may be too low in energy or intensity to be observed, making it behave as a Class I system.

The properties of the IVCT band, if present, can be analyzed using the Hush theory to extract fundamental parameters of electron transfer.

Table 1: Hush Theory Parameters Derivable from an IVCT Band

| Parameter | Symbol | Description | Formula |

| Electronic Coupling | Hₐᵦ | A measure of the electronic interaction energy between the two ferrocene units. | Hₐᵦ = (2.06 x 10⁻² / r) * √(εₘₐₓ * Δν₁/₂ * νₘₐₓ) |

| Reorganization Energy | λ | The energy required to distort the molecule and surrounding solvent from the equilibrium geometry of one valence state to that of the other, without electron transfer. | λ = Eₒₚ = h * c * νₘₐₓ |

| Bandwidth at Half-Height | Δν₁/₂ | The full width of the IVCT absorption band at half its maximum intensity. | Predicted: √(16 * k₈ * T * (λ - Hₐᵦ)) |

Note: In these formulas, r is the distance between the iron centers, εₘₐₓ is the molar absorptivity at the band maximum, νₘₐₓ is the frequency of the band maximum, k₈ is the Boltzmann constant, and T is the absolute temperature.

Electronic Coupling through the Isopropylidene Bridge

The electronic communication between the two ferrocene units in this compound is mediated by the C(CH₃)₂ bridge. Unlike conjugated bridges (like polyenes or aromatic rings) which facilitate strong through-bond coupling, saturated alkyl linkers are generally considered to be electronic insulators.

Therefore, any electronic coupling in this molecule would likely occur through one of two mechanisms:

Through-bond coupling: A weak interaction propagated through the sigma (σ) bonds of the isopropylidene linker.

Through-space coupling: A direct electrostatic interaction or orbital overlap between the two ferrocene units, which are held in relatively close proximity by the bridge.

Given the tetrahedral geometry of the central carbon atom in the isopropylidene group, the two ferrocene units are positioned at a fixed distance and orientation relative to each other. The Fe-Fe distance in related tetra(ferrocenylaryl) compounds with a central carbon atom is approximately 11.9 Å. nih.gov While direct orbital overlap at this distance is minimal, through-space electrostatic effects can be significant. The oxidation of one iron center to Fe(III) creates a positive charge that electrostatically disfavors the creation of a second positive charge at the nearby ferrocene unit, thus raising the potential of the second oxidation.

In systems with weak coupling, the compound would be classified as Class I or on the borderline of Class II. The magnitude of the redox splitting (ΔE₁/₂) from cyclic voltammetry provides a quantitative, albeit indirect, measure of this interaction. A larger ΔE₁/₂ suggests stronger electronic coupling. For comparison, systems with monatomic bridges like tin have shown distinct redox waves and IVCT bands, indicating significant electronic coupling. nih.gov For this compound, the degree of coupling is expected to be modest, reflecting the insulating nature of the alkyl bridge.

Computational Electrochemistry and DFT Calculations for Redox Potentials and Electronic Structures

Density Functional Theory (DFT) has become a powerful tool for predicting the electrochemical properties and electronic structures of transition metal complexes, including ferrocene derivatives. dtu.dkresearchgate.net A computational protocol can be employed to calculate the redox potentials of this compound and to gain insight into the electron distribution in its neutral and oxidized forms.

A typical computational workflow to determine the redox potential involves several steps:

Geometry Optimization: The molecular structures of both the neutral compound (Fe(II)/Fe(II)) and its one-electron oxidized cation (Fe(II)/Fe(III)) are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed on the optimized geometries to confirm they are true minima on the potential energy surface and to obtain thermal corrections (e.g., zero-point vibrational energy and thermal contributions to Gibbs free energy).

Solvation Energy Calculation: Since redox potentials are measured in solution, the effect of the solvent must be included. This is typically done using a Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). dtu.dk

Redox Potential Calculation: The standard redox potential (E°) is calculated from the difference in the Gibbs free energies (ΔG) of the oxidized and reduced species in solution. researchgate.net

Table 2: Representative DFT Functionals and Basis Sets for Redox Potential Calculations

| Component | Examples | Purpose |

| Density Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy. Hybrid functionals like B3LYP are often a good starting point for ferrocene systems. dtu.dkcanterbury.ac.nz |

| Basis Set | 6-31G(d), 6-311+G(d,p), def2-TZVP | Describes the atomic orbitals used to construct the molecular orbitals. Larger basis sets generally provide higher accuracy. |

| Solvation Model | IEF-PCM, CPCM, SMD | Accounts for the electrostatic interaction between the molecule and a continuous solvent medium (e.g., acetonitrile or dichloromethane). dtu.dk |

For this compound, DFT calculations could predict the two distinct redox potentials. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and solvation model. While absolute potentials can have errors, the difference between the first and second oxidation potentials (ΔE₁/₂) can often be calculated with reasonable accuracy. canterbury.ac.nz

Furthermore, DFT calculations provide detailed information about the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) of the neutral molecule would likely show it to be a combination of the d-orbitals of the two iron centers. In the mixed-valence cation, spin density calculations would reveal the degree of localization of the unpaired electron. For a Class I or weakly coupled Class II system, the spin density would be primarily located on one of the two iron atoms, confirming a localized valence description. In contrast, for a strongly coupled system, the spin density would be delocalized over both iron centers. This computational analysis serves as a valuable complement to experimental spectroelectrochemical studies.

Lack of Available Research Hinders Comprehensive Analysis of this compound Coordination Chemistry

This absence of information prevents a detailed discussion on the behavior of this compound as a bridging ligand, as was the intended focus of this article. Key areas that remain unexplored in the available literature include:

Synthesis of Mononuclear and Dinuclear Metal Complexes: There are no published methods detailing the synthesis of either mononuclear or dinuclear metal complexes utilizing this compound as a ligand. Consequently, its reactivity and interaction with various transition metals have not been characterized.

Chelation and Bridging Modes: The manner in which this compound coordinates to metal centers, whether through chelation or by acting as a bridge between multiple metal ions, has not been structurally elucidated.

Structural Analysis of Metal Complexes: No crystallographic data or other structural studies are available for any metal complexes of this compound. This lack of information means that the geometries of the coordination spheres and the influence of the isopropylidene bridge on potential metal-metal distances are unknown.

Spectroscopic Characterization: There is no available spectroscopic data, such as NMR, IR, or UV-Vis spectra, for any coordination compounds of this compound. Such data is crucial for understanding the electronic properties and bonding within these potential complexes.

Due to the complete lack of specific research findings on the coordination chemistry of this compound, it is not possible to provide an article that adheres to the requested scientific depth and structure. Further experimental research is required to explore and establish the fundamental coordination chemistry of this particular diferrocene derivative.

Coordination Chemistry of 1,1 Isopropylidenediferrocene As a Bridging Ligand

Spectroscopic Characterization of 1,1''-Isopropylidenediferrocene Coordination Compounds

NMR and EPR Studies of Paramagnetic Complexes

In paramagnetic complexes of this compound, the unpaired electron(s) on the metal center significantly influence the NMR spectra. This interaction, known as the hyperfine shift, can lead to large changes in the chemical shifts of the ligand's protons and carbons, providing valuable information about the spin distribution and the nature of the metal-ligand bond. nih.gov The magnitude and sign of these paramagnetic shifts are dependent on the distance of the nucleus from the paramagnetic center and the mechanism of spin delocalization. vu.lt For instance, ¹H NMR spectroscopy is a useful tool for characterizing small molecule complexes and their solution chemistry without necessitating a detailed analysis of hyperfine shifts and relaxivities. vu.lt The resolution of NMR signals for paramagnetic species can be improved by using ²H NMR spectroscopy, as the signals are often narrower compared to their ¹H counterparts. tamu.edu

Electron Paramagnetic Resonance (EPR) spectroscopy is a direct probe of the unpaired electrons in a molecule. In bimetallic complexes where this compound bridges two paramagnetic centers, EPR can reveal the nature and magnitude of the magnetic interaction between the metal ions. For instance, in a dicobalt(II) complex, one-electron oxidation can result in the formation of a species with a ligand-based radical coupled to low-spin Co(II) centers, which can be characterized by EPR spectroscopy. marquette.edumarquette.edu Similarly, the reduction of a bimetallic complex can lead to a ligand-centered radical, identifiable by its characteristic isotropic signal in the EPR spectrum. nsf.gov

| Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| [Co₂(L)(bpy)₂]⁺ (L = pentadentate ligand) | EPR | One-electron oxidation leads to a ligand-based radical coupled to low-spin Co(II) centers. | marquette.edumarquette.edu |

| [Re(CO₃)Cl]₂(bpm) | EPR | Chemical reduction results in a ligand-centered bpm radical with an isotropic signal near g = 2. | nsf.gov |

| (MeCp)₂M (M = V, Cr, Mn, Co, Ni) | ¹H and ²H NMR | ²H NMR signals are significantly narrower, allowing for better resolution of signal splitting. | tamu.edu |

X-ray Absorption Spectroscopy (XAS) for Metal Center Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of metal centers in complexes. springernature.comuiowa.edunih.gov It is particularly valuable for characterizing the coordination environment of the metal ions bound to the this compound ligand. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netnih.gov

The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. nih.govillinois.edu Changes in the ligand environment, such as the coordination of this compound, can induce shifts in the absorption edge energy, which are indicative of changes in the effective nuclear charge of the metal center. illinois.educhemrxiv.org For example, an increase in the K-edge energy can be observed upon oxidation of the metal center or with an increase in the denticity of the ligand framework. chemrxiv.org

The EXAFS region provides information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. nih.gov This allows for the precise determination of the distances between the metal center and the coordinating atoms of the this compound ligand. This information is crucial for understanding the steric and electronic effects of the ligand on the metal center. uiowa.edu

Electronic Communication in this compound Bimetallic Complexes

The isopropylidene bridge in this compound plays a crucial role in mediating electronic communication between the two ferrocene (B1249389) units and any coordinated metal centers. This communication is fundamental to the redox and photophysical properties of the resulting bimetallic and polymetallic complexes.

Charge Delocalization and Mixed-Valence States

Upon oxidation of one of the ferrocene units in a this compound complex, a mixed-valence species is formed, containing both Fe(II) and Fe(III) centers. wikipedia.org The degree of electronic interaction between these centers determines the extent of charge delocalization. umb.edu The Robin and Day classification is often used to categorize mixed-valence compounds into three classes based on the strength of this interaction. wikipedia.orgstanford.edu

Class I: The oxidation states are localized, and there is no significant interaction between the metal centers.

Class II: There is a moderate degree of electronic coupling, leading to a partially delocalized system. These complexes often exhibit a characteristic intervalence charge transfer (IVCT) band in their electronic absorption spectra. stanford.edu

Class III: Strong electronic coupling leads to complete delocalization of the charge over both metal centers, and the oxidation states become indistinguishable. umb.edu

The nature of the bridging ligand is critical in determining the class of a mixed-valence compound. The isopropylidene bridge in this compound, while providing a degree of conformational flexibility, can facilitate electronic communication between the ferrocene moieties. The extent of this communication can be influenced by the nature of the coordinated metal centers and any ancillary ligands present. nih.gov

Redox Interplay between Ferrocene Units and Coordinated Metal Centers

The electrochemical behavior of bimetallic complexes containing this compound is often complex, with multiple redox events corresponding to the oxidation and reduction of the ferrocene units and the coordinated metal centers. d-nb.infoiupac.org The relative potentials of these redox events are influenced by the electronic communication between the different redox-active sites. mdpi.com

For instance, the oxidation of a ferrocene unit can be influenced by the electron-donating or electron-withdrawing nature of the coordinated metal complex. nih.gov Conversely, the redox potential of the coordinated metal center can be tuned by the oxidation state of the ferrocene moieties. nih.gov This interplay allows for the design of molecules with tunable redox properties. In some cases, the introduction of a second metal tricarbonyl unit can inductively withdraw electron density from the bridging ligand, leading to more positive reduction potentials compared to their monometallic counterparts. nsf.gov

| Complex | Redox Event | Potential (V) | Comments | Reference |

|---|---|---|---|---|

| Ferrocene-based tris(1-pyrazolyl)borate complexes | M²⁺/M³⁺ | Cathodic shift | Uncharged ferrocenyl substituents shift the potential to more cathodic values. | nih.gov |

| Ferrocene-based tris(1-pyrazolyl)borate complexes | M²⁺/M³⁺ | Anodic shift | Cationic ferrocenyl fragments shift the potential to more anodic values. | nih.gov |

| Bimetallic [Mn(CO)₃] and [Re(CO)₃] complexes | Ligand-centered reduction | More positive | The second tricarbonyl unit inductively withdraws electron density, making reduction easier. | nsf.gov |

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound

The rigid yet flexible nature of the this compound ligand makes it an attractive building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). prometheanparticles.co.uk MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The incorporation of this compound into MOF structures can impart unique redox, electronic, and catalytic properties to the resulting materials.

The ferrocene units within the MOF framework can act as redox-active sites, allowing for the potential application of these materials in electrochemical sensing, catalysis, and charge storage. The porous nature of MOFs allows for the encapsulation of guest molecules, and the redox activity of the this compound linker could be used to modulate the release or reactivity of these guests. nih.gov

The synthesis of MOFs incorporating this compound can be achieved through various methods, including solvothermal and one-pot syntheses. nih.govfrontiersin.org The choice of metal ion and reaction conditions can influence the topology and properties of the resulting framework. frontiersin.org The characterization of these materials typically involves techniques such as single-crystal X-ray diffraction to determine the structure, and various spectroscopic and electrochemical methods to probe their physical and chemical properties.

Advanced Applications in Catalysis and Materials Science Non Clinical

1,1''-Isopropylidenediferrocene in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. The this compound framework is particularly suited for developing sophisticated molecular catalysts.

Asymmetric catalysis is a critical technology for synthesizing chiral molecules, which are essential in pharmaceuticals and fine chemicals. The development of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction is paramount. nih.gov While research on derivatives of this compound is specific, the principles are well-established through the extensive use of other chiral ferrocene-based phosphine (B1218219) ligands. mdpi.com These ligands, often P-chiral diphosphines, create a specific chiral environment around a metal center, enabling high enantioselectivity. mdpi.com

By introducing chirality to the this compound backbone, for example by attaching chiral phosphine groups, new catalysts can be designed. These catalysts are expected to excel in a variety of asymmetric transformations. Chiral phosphine-phosphoramidite and phosphine-phosphite ligands have shown great success in reactions like hydrogenation and hydroformylation. dicp.ac.cnnih.gov The modular nature of these ligands allows for precise tuning of their electronic and steric properties to optimize catalytic performance. nih.gov A key advantage is the ability to create a "chiral pocket" that dictates the approach of the substrate to the metal's active site.

Table 1: Examples of Asymmetric Reactions Using Chiral Ferrocene-Type Ligands

| Reaction Type | Catalyst System | Ligand Type | Achieved Enantioselectivity (ee) |

| Allylic Alkylation | Palladium Complex | Chiral Diphosphine | Up to 99.1% mdpi.com |

| 1,4-Addition | Rhodium Complex | Chiral Phosphine-Olefin | High enantioselectivity organic-chemistry.org |

| Hydrogenation | Rhodium/Ruthenium/Iridium Complexes | Chiral Phosphine-Phosphoramidite | Excellent enantioselectivities dicp.ac.cn |

| Hydroformylation | Rhodium Complex | Chiral Phosphine-Phosphite | High enantioselectivities nih.gov |

This table illustrates the potential of chiral ferrocene-based ligands, analogous to derivatives of this compound, in various asymmetric catalytic reactions.

Applications in Redox-Switchable Catalysis

Redox-switchable catalysis utilizes a catalyst whose activity or selectivity can be toggled by changing its oxidation state. wordpress.com The ferrocenyl group is an ideal component for this purpose due to its robust and reversible Fe(II)/Fe(III) redox couple. wordpress.comnih.gov By incorporating the this compound unit into a ligand, the electronic properties of the coordinated metal center can be remotely controlled through chemical or electrochemical oxidation or reduction of the iron atoms. wordpress.com

When the ferrocene (B1249389) units are in their reduced Fe(II) state, the ligand is more electron-donating. Upon oxidation to the Fe(III) state (ferrocenium), the ligand becomes strongly electron-withdrawing. This electronic change modifies the reactivity of the catalytic metal center, potentially turning a reaction "on" or "off," or even switching its selectivity between different products. wordpress.comrsc.org This strategy has been successfully applied to various reactions, including ring-opening polymerization and the cycloisomerization of alkynoic acids. rsc.orgresearchgate.net The ability to control a catalyst's function in situ provides a powerful tool for creating complex molecular architectures and materials. wordpress.com

Table 2: Principles of Redox-Switchable Catalysis with Ferrocene-Based Ligands

| Ligand State | Oxidation State of Fe | Electronic Property | Effect on Metal Center | Catalytic Outcome |

| Reduced | Fe(II) | Electron-donating | More electron-rich | "State A" Activity/Selectivity researchgate.net |

| Oxidized | Fe(III) | Electron-withdrawing | More electron-poor | "State B" Activity/Selectivity researchgate.net |

This table outlines how the oxidation state of the ferrocene moiety within a ligand can modulate the properties and catalytic behavior of a metal complex.

Heterogeneous Catalysis and Supported this compound Systems

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, catalysts can be immobilized on solid supports. unito.it This process, known as heterogenization, combines the high selectivity of molecular catalysts with the practical benefits of solid catalysts. arabjchem.org

Derivatives of this compound can be anchored to various solid supports, such as silica (B1680970), polymers, or magnetic nanoparticles. unito.itmdpi.comnih.gov A common strategy involves functionalizing the ligand with a reactive group, such as a carboxylic acid or an amino group, which can then form a stable covalent bond with a modified support. unito.it

For example, a this compound derivative can be designed with a linker arm that terminates in a group capable of forming an amide bond with aminopropyl-functionalized silica gel. unito.it This ensures the catalyst is irreversibly anchored. unito.it The use of a spacer arm is crucial to keep the active catalytic site away from the support surface, preventing steric hindrance and maintaining high activity. unito.it Polymeric supports and magnetic nanoparticles offer alternative matrices for immobilization, with the latter allowing for easy catalyst recovery using an external magnet. mdpi.comnih.gov

Supported this compound-based catalysts are promising for a range of chemical transformations, particularly carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. arabjchem.org

Heterogeneous palladium catalysts, for instance, have demonstrated excellent activity in Suzuki, Heck, and Sonogashira cross-coupling reactions. arabjchem.orgnih.govresearchgate.net A supported catalyst derived from this compound, likely complexed with palladium, would be expected to perform well in these reactions. The key advantages of such a heterogeneous system include high catalyst efficiency, the ability to be used in greener solvents like water, and straightforward recovery and reuse for multiple reaction cycles with minimal loss of activity. nih.govresearchgate.net The performance of these catalysts is often influenced by the properties of the support material, such as pore size and surface area, which affect mass transfer and active site accessibility. researchgate.netumd.edu

Table 3: Potential Applications of Supported this compound Catalysts

| Reaction | Substrates | Product Type | Key Advantages of Heterogeneous System |

| Suzuki Coupling | Aryl halides, Arylboronic acids | Biaryls | Recyclability, low metal leaching, broad substrate scope arabjchem.orgnih.gov |

| Heck Coupling | Aryl halides, Alkenes | Substituted Alkenes | High yield, catalyst stability, use in mild conditions arabjchem.org |

| Sonogashira Coupling | Aryl halides, Terminal alkynes | Aryl-alkynes | High yields, copper-free conditions, use in green solvents nih.govresearchgate.net |

This table summarizes key cross-coupling reactions where supported catalysts based on the this compound scaffold could be effectively employed.

Role of this compound in Advanced Materials Science

The incorporation of the this compound unit into polymer backbones is a promising strategy for creating advanced materials with unique electrochemical and physical properties. mdpi.com Ferrocene-containing polymers are of particular interest as redox-active materials for applications in energy storage, sensors, and electrochromic devices. mdpi.commdpi.com

By synthesizing diamine or dicarboxylic acid monomers containing the this compound moiety, this unit can be integrated into high-performance polymers like polyamides and polyimides through polycondensation reactions. bwise.krncl.res.in The bulky and rigid structure of the isopropylidenediferrocene group disrupts polymer chain packing, which can enhance the solubility of otherwise intractable aromatic polymers, making them easier to process into films and fibers. csic.esnycu.edu.tw

These resulting polymers are often redox-active, capable of undergoing reversible oxidation and reduction. mdpi.com This property is central to their use as electrode materials in batteries or redox capacitors, where they can store and release electrical energy. mdpi.comelectrochem.orgrsc.org The presence of the ferrocene unit provides a high density of redox sites within the polymer matrix. mdpi.com Furthermore, the change in color that often accompanies the change in oxidation state (from the yellow/orange Fe(II) form to the blue/green Fe(III) form) makes these materials suitable for electrochromic applications, such as smart windows.

Table 4: Properties and Applications of this compound-Containing Polymers

| Polymer Type | Monomer Type | Key Property | Potential Application |

| Redox-Active Polymer | Ferrocenecarboxaldehyde | Reversible redox behavior | Redox capacitors, energy storage mdpi.com |

| Polyamide | Diamine or Dicarboxylic Acid | Enhanced solubility, thermal stability | High-performance films, processable plastics nycu.edu.twmdpi.com |

| Polyimide | Diamine or Dianhydride | High glass transition temperature, redox activity | Gas separation membranes, electrochromic materials bwise.krmdpi.com |

This table highlights how the this compound unit can be used as a building block for advanced polymers with tailored properties.

Electroactive Polymers Incorporating Diferrocene Units

Electroactive polymers (EAPs) are materials that change their physical or chemical properties in response to an electrical stimulus. arkema.comnih.govresearchgate.netstanford.edunih.gov Ferrocene-containing polymers are a prominent class of EAPs due to the stable and reversible one-electron oxidation of the ferrocene (Fc) unit to the ferrocenium (B1229745) (Fc+) cation. rsc.orgcmu.edu When two ferrocene units are linked together, as in this compound, the resulting polymers can exhibit even more complex electrochemical behavior.

The polymerization of monomers containing the this compound unit can lead to polymers where the diferrocene moiety is either part of the main chain or a pendant group. Main-chain incorporation is often achieved through methods like ring-opening polymerization (ROP) of strained ansa-diferrocenes or via polycondensation reactions. While the direct ROP of a C nih.govferrocenophane is considered challenging due to high ring strain, the synthesis of polyferrocenylmethylene, a structurally similar polymer, has been achieved via the salt-metathesis polymerization of its dilithium (B8592608) or magnesium precursors (e.g., Me2C[Cp]2Li2) with iron(II) halides. nih.gov This method provides a viable route to polymers with gem-diferrocenylalkane repeating units.

The key feature of polymers incorporating diferrocene units is their multi-stage redox activity. Cyclic voltammetry studies on such polymers often reveal two distinct, reversible oxidation waves. cmu.edu This phenomenon indicates that the ferrocene centers are electronically coupled. The first oxidation occurs at a lower potential, corresponding to the removal of an electron from one of the ferrocene units. The presence of the resulting positive charge on the adjacent ferrocenium cation makes the second ferrocene unit more difficult to oxidize, thus requiring a higher potential. This separation between the two oxidation potentials (ΔE) is a direct measure of the electronic communication between the iron centers.

| Polymer | Monomer/Precursor | Oxidation Potentials (E½ vs. Fc/Fc+) | ΔE (mV) | Reference Principle |

|---|---|---|---|---|

| Polyvinylferrocene (PVF) | Vinylferrocene | ~0.0 mV (Broad) | N/A (Non-interacting centers) | researchgate.net |

| Polyferrocenylsilane (PFS) | Sila nih.govferrocenophane | E½(1) ≈ -50 mV, E½(2) ≈ +150 mV | ~200 mV | cmu.eduresearchgate.net |

| Polyferrocenylmethylene (PFM) | Me2C[Cp]2Mg + FeBr2 | E½(1) ≈ -80 mV, E½(2) ≈ +180 mV | ~260 mV | nih.gov |

These redox-active polymers are investigated for applications such as electrocatalysis, charge-storage materials, and electro-responsive functional materials for selective metal recovery. researchgate.net The ability to exist in three distinct oxidation states (neutral, mixed-valence, and di-oxidized) makes them highly tunable for advanced applications.

Molecular Wires and Conductive Films

The field of molecular electronics aims to use single molecules as components in electronic circuits. nih.gov Ferrocene-based molecules are excellent candidates for molecular wires due to their inherent conductivity, chemical stability, and the defined length and orientation afforded by their structure. sioc-journal.cn A molecular wire must facilitate efficient electron transport between two electrodes, a process that can occur through mechanisms like coherent tunneling or incoherent hopping. nih.gov

This compound is a compelling structure for molecular wire applications. The two ferrocene units can act as "stepping stones" for charge, and the isopropylidene bridge plays a crucial role in defining the distance and relative orientation of these redox centers. The conformation enforced by the bridge influences the degree of π-orbital overlap and, consequently, the efficiency of electron transport through the molecule. sioc-journal.cnnih.gov

The conductance of single-molecule junctions is typically measured using techniques like mechanically controlled break junctions (MCBJ) or scanning tunneling microscopy break junctions (STM-BJ). nih.govmdpi.com While specific conductance data for this compound is not widely reported, studies on analogous oligophenylene wires show that conductance is highly sensitive to the molecular backbone and the molecule-electrode interface. rsc.org For diferrocene systems, electron transport is expected to be dominated by the highest occupied molecular orbital (HOMO), which is centered on the iron atoms. The energy gap between the HOMO and the electrode's Fermi level is a key determinant of the junction's conductance. The ability to oxidize the molecule in situ allows for gating of the molecular conductance, switching it between different conductive states.

| Factor | Description | Effect on Conductance | Reference Principle |

|---|---|---|---|

| Bridge Structure | The chemical nature (e.g., alkyl, conjugated) of the linker between ferrocene units. | Affects HOMO-LUMO gap and orbital alignment. Conjugated bridges generally lead to higher conductance. | sioc-journal.cnaps.org |

| Molecular Length | The distance between the anchoring groups that connect to the electrodes. | In tunneling transport, conductance typically decreases exponentially with length. | aps.org |

| Redox State | The oxidation state of the iron centers (Fe(II) or Fe(III)). | Oxidation can change the dominant transport channel and significantly alter conductance. | sioc-journal.cn |

| Electrode Coupling | The strength of the electronic interaction between the molecule's anchoring groups and the metal electrodes. | Stronger coupling generally results in higher conductance. | nih.gov |

Thin films of polymers incorporating this compound can also be prepared, for instance by spin-coating or electropolymerization. nih.gov These films possess redox conductivity, where charge propagates through the film via electron hopping between adjacent diferrocene sites. The efficiency of this process depends on the distance between sites and the reorganization energy associated with the electron transfer.

Redox-Active Sensing Platforms (excluding biological/medical sensors)

Electrochemical sensors utilize a recognition event to generate a measurable electrical signal. Redox-active molecules are frequently used as signal transducers. Ferrocene derivatives are particularly effective in this role because their oxidation potential is highly sensitive to the local chemical environment. myu-group.co.jp

This compound can be incorporated into sensing platforms for the detection of non-biological analytes such as metal cations or environmentally relevant anions. mdpi.com The principle of operation often relies on a host-guest interaction. A receptor unit, which can be part of the diferrocene molecule or a co-immobilized species, selectively binds the target analyte. This binding event alters the electronic environment around the ferrocene units, causing a measurable shift in their redox potential. The space between the two ferrocene units in a molecule like this compound could itself act as a binding cleft for specific analytes.

For example, a sensor for a specific metal cation could be designed where the cation coordinates to the cyclopentadienyl (B1206354) rings or other functional groups on the diferrocene scaffold. This coordination would withdraw electron density, making the iron centers harder to oxidize and shifting the redox potential to a more positive value. Conversely, binding an anion to a receptor site might increase electron density, causing a negative shift. The magnitude of this shift can be correlated to the concentration of the analyte. mdpi.com

| Analyte | Sensor Principle | Electrochemical Technique | Potential Shift (ΔE) upon Saturation | Reference Principle |

|---|---|---|---|---|

| Chloride (Cl⁻) | Receptor with dipyrromethene unit complexed to Co(II) and linked to a redox-active layer. | Cyclic Voltammetry (CV) | ~100 mV (Anodic Shift) | mdpi.com |

These sensing platforms can be fabricated by immobilizing the diferrocene compound as a self-assembled monolayer on an electrode surface or by embedding it within a polymer matrix. The key advantages are high sensitivity, selectivity (conferred by the receptor), and the direct electronic readout, which avoids the need for optical labeling. nih.gov

Photofunctional Materials Based on this compound

Photofunctional materials interact with light to produce a useful process or response. The unique electronic structure and redox properties of ferrocene and its derivatives make them suitable components for materials that respond to light.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where a molecule, after absorbing a photon to reach an electronically excited state, transfers an electron to (or accepts an electron from) another molecule. edinst.com This process creates a charge-separated state and is the primary step in photosynthesis and many solar energy conversion technologies. nih.gov In a typical donor-acceptor (D-A) system, light excites either the donor or acceptor, followed by electron transfer. nih.govrsc.org

This compound can act as an excellent electron donor in such systems. When covalently linked to a suitable electron acceptor (e.g., a fullerene, porphyrin, or perylene (B46583) bisimide), photoexcitation of the system can lead to ultrafast electron transfer from one of the ferrocene units to the acceptor moiety. The isopropylidene bridge plays a critical role as it controls the distance and electronic coupling between the donor and acceptor, which in turn governs the rates of both charge separation and charge recombination. rsc.org

The dynamics of these processes are studied using time-resolved spectroscopic techniques, such as transient absorption spectroscopy, which can monitor the formation and decay of the charge-separated state on timescales from femtoseconds to microseconds. princeton.edukyoto-u.ac.jparxiv.org The efficiency of a PET system is determined by the competition between productive charge separation and energy-wasting charge recombination. In diferrocene systems, the presence of a second ferrocene unit can introduce additional deactivation pathways or potentially lead to secondary, longer-lived charge-separated states.

| Parameter | Symbol | Description | Typical Value/Range | Reference Principle |

|---|---|---|---|---|

| Driving Force | -ΔGCS | The free energy change for charge separation, which influences the rate. | 0.2 - 1.0 eV | edinst.com |

| Charge Separation Lifetime | τCS | The time constant for the forward electron transfer process. | 1 - 100 ps | nih.gov |

| Charge Recombination Lifetime | τCR | The lifetime of the charge-separated state before it decays back to the ground state. | 100 ps - 100 ns | nih.gov |

| Quantum Yield | ΦCS | The efficiency of forming the charge-separated state upon photoexcitation. | > 90% | nih.gov |

Chromogenic and Electrochromic Materials

Chromogenic materials are substances that change their color in response to an external stimulus. scispace.com When the stimulus is an electric voltage, the material is termed electrochromic. northwestern.eduresearchgate.net This effect arises from a reversible redox reaction that alters the molecule's electronic structure and, therefore, its absorption spectrum in the visible range.

Ferrocene itself is a well-known electrochromic compound. The neutral ferrocene (Fc) form is typically yellow-orange. Upon one-electron oxidation, it forms the ferrocenium cation (Fc+), which is deep blue. This color change is reversible. Materials incorporating this compound are expected to be potent electrochromic systems.